3,4-Dichloro-4'-ethylbenzophenone chemical structure and properties
3,4-Dichloro-4'-ethylbenzophenone chemical structure and properties
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential synthesis of 3,4-Dichloro-4'-ethylbenzophenone. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Structure and Identification
3,4-Dichloro-4'-ethylbenzophenone is a substituted aromatic ketone. Its structure consists of a benzophenone core with two chlorine atoms substituted on one phenyl ring at the 3 and 4 positions, and an ethyl group on the other phenyl ring at the 4' position.
Systematic Information:
| Identifier | Value |
| IUPAC Name | (3,4-Dichlorophenyl)(4-ethylphenyl)methanone |
| CAS Number | 844885-28-5[1] |
| Molecular Formula | C₁₅H₁₂Cl₂O[1] |
| Molecular Weight | 279.16 g/mol [1] |
| Canonical SMILES | CCC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl |
| InChI Key | Not available in searched literature. |
Physicochemical Properties
| Property | Value | Source |
| Boiling Point | 407.2 ± 45.0 °C | Predicted[1] |
| Density | 1.244 ± 0.06 g/cm³ | Predicted[1] |
| Melting Point | Not available | - |
| Solubility | Not available | - |
Experimental Protocols
As specific experimental procedures for the synthesis and analysis of 3,4-Dichloro-4'-ethylbenzophenone are not published, the following sections provide detailed, generalized protocols based on standard organic chemistry techniques for similar compounds.
Synthesis: Friedel-Crafts Acylation
A plausible and common method for the synthesis of substituted benzophenones is the Friedel-Crafts acylation. This would involve the reaction of ethylbenzene with 3,4-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Reaction Scheme:
Detailed Protocol:
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Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a trap) is assembled. The entire apparatus is maintained under an inert atmosphere (e.g., nitrogen or argon).
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Reagent Preparation:
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Anhydrous aluminum chloride (1.1 equivalents) is carefully weighed and transferred to the reaction flask.
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Anhydrous dichloromethane (or another suitable inert solvent like dichloroethane) is added to the flask to suspend the AlCl₃.
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Ethylbenzene (1.0 equivalent) is dissolved in anhydrous dichloromethane and added to the reaction flask.
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3,4-Dichlorobenzoyl chloride (1.0 equivalent) is dissolved in anhydrous dichloromethane and placed in the dropping funnel.
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Reaction Execution:
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The reaction flask is cooled in an ice bath to 0-5 °C.
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The solution of 3,4-dichlorobenzoyl chloride is added dropwise from the dropping funnel to the stirred suspension in the reaction flask over a period of 30-60 minutes. The temperature should be maintained below 10 °C during the addition.
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After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up and Purification:
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The reaction mixture is slowly and carefully poured into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
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The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with dichloromethane.
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The combined organic layers are washed successively with 1M HCl, water, saturated sodium bicarbonate solution, and brine.
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The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
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The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent such as ethanol or methanol.
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Characterization
The structure and purity of the synthesized 3,4-Dichloro-4'-ethylbenzophenone would be confirmed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would show characteristic signals for the aromatic protons on both rings and the ethyl group (a quartet and a triplet).
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¹³C NMR would show the expected number of signals for the aromatic carbons, the carbonyl carbon, and the ethyl group carbons.
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Infrared (IR) Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretching vibration would be expected in the region of 1650-1670 cm⁻¹.
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Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including isotopic peaks due to the two chlorine atoms.
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Melting Point Analysis: A sharp melting point range would indicate the purity of the compound.
Biological Activity and Toxicology (Inferred)
There is no specific biological activity or toxicological data available for 3,4-Dichloro-4'-ethylbenzophenone in the searched literature. However, data from related dichlorobenzophenones can provide some context for potential areas of investigation.
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4,4'-Dichlorobenzophenone (DCBP): This compound is a known metabolite of the pesticide DDT.[2] It has been reported to be harmful if swallowed.
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2,5-Dichlorobenzophenone: This isomer is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[3][4][5]
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General Considerations for Dichlorobenzophenones: Some dichlorobenzophenones are listed as potential endocrine-disrupting compounds.[6]
It is crucial to note that these activities are for related compounds and may not be representative of the biological profile of 3,4-Dichloro-4'-ethylbenzophenone. Any assessment of its biological activity would require dedicated experimental studies.
Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the proposed synthesis and purification of 3,4-Dichloro-4'-ethylbenzophenone.
References
- 1. 3,4-DICHLORO-4'-ETHYLBENZOPHENONE CAS#: 844885-28-5 [amp.chemicalbook.com]
- 2. 4,4 -Dichlorobenzophenone 99 90-98-2 [sigmaaldrich.com]
- 3. 2,5-Dichlorobenzophenone - Safety Data Sheet [chemicalbook.com]
- 4. 2,5-Dichlorobenzophenone | C13H8Cl2O | CID 458188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. 3,4-Dichlorobenzophenone | C13H8Cl2O | CID 80494 - PubChem [pubchem.ncbi.nlm.nih.gov]
